3-(4-fluorophenyl)-1H-indazol-5-amine
Description
3-(4-Fluorophenyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at position 3 and an amine at position 3. Indazole derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties. The 4-fluorophenyl moiety enhances metabolic stability and binding affinity in drug design by modulating electronic and steric effects .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGTCUSGGVSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626020 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395099-48-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Pyrazole Derivatives: Regioisomeric Effects on Kinase Inhibition
A critical study compared regioisomeric pyrazole derivatives (Table 1). Switching the positions of the 4-fluorophenyl and pyridinyl groups transformed 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (compound 6a) from a p38α MAP kinase inhibitor to a potent multi-kinase inhibitor. Compound 6a exhibited nanomolar IC50 values against Src (1.2 nM), B-Raf V600E (2.5 nM), EGFR (4.3 nM), and VEGFR-2 (8.7 nM), highlighting the importance of substituent positioning .
Table 1: Activity of Pyrazole Regioisomers
| Compound | p38α IC50 | Src IC50 | B-Raf V600E IC50 |
|---|---|---|---|
| 3-(4-Fluorophenyl)-4-pyridinyl | 82 nM | >10 μM | >10 μM |
| 4-(4-Fluorophenyl)-3-pyridinyl | >10 μM | 1.2 nM | 2.5 nM |
Chalcone Derivatives: Substitution Patterns and SAR
Chalcones with α,β-unsaturated ketones and fluorophenyl substituents demonstrated structure-activity relationships (SAR). For example:
- Compound 2j : Substituted with bromine (ring A) and fluorine (ring B), IC50 = 4.7 μM.
- Compound 2h : Chlorine (ring A) and methoxy (ring B) reduced activity (IC50 = 13.82 μM).
Electronegative substituents (e.g., F, Br) enhance activity, while methoxy groups decrease potency .
Thiadiazole Schiff Bases: Anticancer Activity
Schiff bases derived from 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine showed selective cytotoxicity against MCF7 breast cancer cells. The most potent compound had an IC50 of 1.28 μg/mL, outperforming reference drug doxorubicin (IC50 = 1.5 μg/mL) .
Virtual Screening Hits: Kynurenine Formamidase Inhibition
The fluorophenyl group contributes to hydrophobic interactions in the enzyme’s active site .
Indazole Analogs: Modifications and Pharmacokinetics
- 3-(Pyridin-4-yl)-1H-indazol-5-amine dihydrochloride : The pyridinyl substitution improves solubility but reduces target specificity compared to the 4-fluorophenyl analog .
Structural and Functional Insights
- Electronic Effects : Fluorine’s electronegativity enhances binding to hydrophobic pockets in kinases and enzymes.
- Steric Considerations : Bulky substituents (e.g., trichlorophenyl in compound 6a) improve selectivity for kinase ATP-binding sites.
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Biological Activity
3-(4-fluorophenyl)-1H-indazol-5-amine, a compound characterized by its unique indazole structure and the presence of a fluorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H8FN3
- CAS Number : 395099-48-6
- Molecular Weight : 179.18 g/mol
The compound's structure contributes to its interaction with biological targets, which is crucial for its activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are critical for cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, making it a candidate for anticancer therapy .
Antitumor Activity
Studies have demonstrated that this compound possesses significant antitumor properties:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | ~3 | Induction of apoptosis |
| HeLa | ~1 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential antimicrobial properties:
- Tested Microorganisms : Various bacterial strains were used to assess the antimicrobial activity.
- Results : The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition correlating with concentration increases .
| Microorganism | Zone of Inhibition (mm) at 2 mg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 1: Anticancer Efficacy
A study involving the administration of this compound to MCF-7 cells indicated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis.
Case Study 2: Antimicrobial Testing
Another investigation assessed the compound's antibacterial properties through agar diffusion methods. The results highlighted that increasing concentrations led to enhanced antibacterial effects, particularly against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
